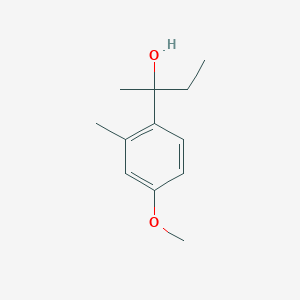

2-(4-Methoxy-2-methylphenyl)-2-butanol

Description

Contextualization within Modern Organic Chemistry Scholarship

In contemporary organic chemistry, the study of specific molecular architectures that offer potential as building blocks for more complex structures is of paramount importance. Aryl-substituted alcohols, particularly tertiary alcohols like 2-(4-methoxy-2-methylphenyl)-2-butanol, are significant due to their utility in the synthesis of pharmaceuticals and fine chemicals. scielo.br The presence of both a hydroxyl group and a substituted benzene (B151609) ring provides multiple sites for functionalization, allowing for the construction of diverse molecular frameworks.

The investigation of such compounds is often driven by the need for novel synthetic methodologies that are both efficient and selective. Research in this area frequently focuses on the development of catalytic systems for the asymmetric synthesis of chiral alcohols, as the stereochemistry of these molecules can have a profound impact on their biological activity. nih.gov The challenges associated with the synthesis of sterically hindered tertiary alcohols make them a key area of research, pushing the boundaries of synthetic organic chemistry. scielo.br

Evolution of Research Interest in Aryl-Substituted Butanols

Research interest in aryl-substituted butanols has evolved significantly over the years, driven by their applications in various fields, including materials science and medicinal chemistry. Initially, much of the focus was on the synthesis and basic reactivity of these compounds. However, with advancements in analytical techniques and a deeper understanding of reaction mechanisms, the focus has shifted towards more nuanced areas of study.

A significant trend has been the exploration of the supramolecular chemistry of phenyl derivatives of butanol isomers. Studies have shown that the presence of an aromatic moiety can influence the hydrogen-bonding networks and clustering properties of these alcohols, which in turn affects their physical properties. acs.org Furthermore, the development of "green" or sustainable synthetic methods for the transformation of tertiary benzyl (B1604629) alcohols, a class to which this compound belongs, has become a prominent research theme. mdpi.com This includes the use of environmentally benign solvents and catalysts to minimize the environmental impact of chemical processes.

The interest in aryl-substituted butanols also extends to their use as fragrance ingredients, which has prompted reviews of their toxicological and dermatological properties. nih.gov This highlights the multidisciplinary nature of research into this class of compounds.

Structural Framework and Nomenclature Precision for Complex Alcohols

The precise naming of complex organic molecules is crucial for unambiguous communication in scientific literature. The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic set of rules for this purpose. testbook.combyjus.combritannica.com For alcohols, the name is derived from the parent alkane chain that contains the hydroxyl (-OH) group. openochem.org

In the case of This compound , the nomenclature can be broken down as follows:

Butanol : The parent chain is a four-carbon chain (butane) with a hydroxyl group, making it a butanol. wikipedia.org

-2-ol : The hydroxyl group is located on the second carbon atom of the butane (B89635) chain.

2-(...) : Also attached to the second carbon atom is a substituted phenyl group.

4-methoxy-2-methylphenyl : The phenyl group itself is substituted at two positions. A methoxy (B1213986) group (-OCH3) is at the 4th position of the phenyl ring, and a methyl group (-CH3) is at the 2nd position, relative to the point of attachment to the butanol chain.

This systematic naming ensures that the exact structure of this complex tertiary alcohol is conveyed. The carbinol system, an older method of nomenclature, names alcohols as derivatives of methanol (B129727) (carbinol), but the IUPAC system is the standard for complex molecules. byjus.com

Below are data tables detailing the properties and nomenclature of the primary compound and related structures.

Table 1: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

|---|---|---|---|

| This compound | C13H20O2 | 208.30 | Not available |

| 2-Methyl-4-phenyl-2-butanol | C11H16O | 164.24 | 103-05-9 chemicalbook.com |

| 4-Methoxy-2-butanol | C5H12O2 | 104.15 | 41223-27-2 chemicalbook.com |

| 2-Butanol | C4H10O | 74.12 | 78-92-2 chemicalland21.com |

| 1-Butanol | C4H10O | 74.123 | 71-36-3 wikipedia.org |

| 4-Methoxy-2-methylbutan-2-ol | C6H14O2 | 118.17 | 27557-84-2 chembk.comnih.gov |

| 2-(4-Methoxy-3-methylphenyl)-2-butanol | C12H18O2 | 194.27 | Not available sigmaaldrich.com |

| 4-(4-Methoxy-2-methyl-phenyl)-butan-1-ol | C12H18O2 | 194.27 | 4693-98-5 sigmaaldrich.com |

Table 2: IUPAC Nomenclature Breakdown

| Component | Significance in this compound |

|---|---|

| Butan- | Indicates a four-carbon parent chain. wikipedia.org |

| -2-ol | Specifies the location of the hydroxyl group on the second carbon. openochem.org |

| 2-(...) | Denotes a substituent attached to the second carbon. |

| -phenyl | The substituent is a phenyl group. |

| 4-methoxy- | A methoxy group is attached to the fourth carbon of the phenyl ring. |

| 2-methyl- | A methyl group is attached to the second carbon of the phenyl ring. |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxy-2-methylphenyl)butan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-5-12(3,13)11-7-6-10(14-4)8-9(11)2/h6-8,13H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTZXBJKUKFCPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=C(C=C(C=C1)OC)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 4 Methoxy 2 Methylphenyl 2 Butanol

Historical Overview of Synthetic Approaches to Analogous Structures

The synthesis of benzylic alcohols has a rich history intertwined with the development of the dye and fragrance industries in the 19th century. perfumerflavorist.com Early methods often focused on simpler, primary benzyl (B1604629) alcohols. A foundational reaction reported by Cannizzaro in 1853 involved the base-induced disproportionation of benzaldehyde (B42025) into benzyl alcohol and a benzoate (B1203000) salt. perfumerflavorist.com This, along with the hydrolysis of benzyl chloride, constituted the primary commercial routes for benzyl alcohol production for many years. perfumerflavorist.com

The synthesis of more complex, substituted tertiary benzylic alcohols, such as the target compound, relies on the evolution of carbon-carbon bond-forming reactions. The development of organometallic chemistry, particularly Victor Grignard's work on magnesium-based reagents around 1900, was a watershed moment. It provided a robust and versatile method for adding alkyl or aryl groups to ketone precursors, making tertiary alcohols readily accessible in the laboratory. wikipedia.orgmasterorganicchemistry.com Similarly, the discovery of organolithium reagents offered a parallel, often more reactive, pathway to the same class of compounds. masterorganicchemistry.comwikipedia.org

Later, the advent of transition-metal-catalyzed cross-coupling reactions, such as the Friedel-Crafts wikipedia.org and Suzuki-Miyaura reactions, thieme-connect.com further expanded the synthetic toolkit, offering alternative strategies for introducing the aryl moiety. While initially applied to different bond types, these classical reactions have been adapted and refined over decades to enable the construction of sterically hindered quaternary carbon centers found in tertiary alcohols.

Classical Synthetic Routes for the Formation of 2-(4-Methoxy-2-methylphenyl)-2-butanol

Several classical methods in organic synthesis are well-suited for the preparation of this compound. These routes primarily focus on the strategic formation of one of the key carbon-carbon bonds adjacent to the hydroxyl-bearing carbon.

Friedel-Crafts Alkylation Pathways for Aryl Introduction

The Friedel-Crafts reaction, discovered in 1877, is a cornerstone of electrophilic aromatic substitution for forming carbon-carbon bonds to an aromatic ring. wikipedia.org However, direct Friedel-Crafts alkylation to synthesize a tertiary benzylic alcohol is often problematic due to potential carbocation rearrangements and polyalkylation, as the initial alkyl product is more activating than the starting arene. organic-chemistry.orgmasterorganicchemistry.com

A more reliable and controlled approach involves a two-step sequence utilizing Friedel-Crafts acylation followed by the addition of an organometallic reagent. masterorganicchemistry.com For the target molecule, this would involve:

Friedel-Crafts Acylation: The aromatic starting material, 3-methylanisole (B1663972) (1-methoxy-3-methylbenzene), is acylated with an acyl halide, such as ethyl chloroformate or, more likely, propanoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.commt.com This reaction forms the ketone intermediate, 1-(4-methoxy-2-methylphenyl)ethan-1-one (4'-Methoxy-2'-methylacetophenone). The acyl group directs ortho and para to the methoxy (B1213986) group, and para to the methyl group, leading to the desired regiochemistry. The acylium ion is resonance-stabilized and does not undergo rearrangement. masterorganicchemistry.commt.com

Organometallic Addition: The resulting ketone is then treated with an ethyl Grignard reagent (e.g., ethylmagnesium bromide) or ethyllithium (B1215237) to form the tertiary alcohol. This step will be detailed further in section 2.2.3.

This acylation-addition sequence circumvents the major issues of direct alkylation, providing a regiochemically pure ketone precursor for the final step.

Table 1: Representative Catalysts for Friedel-Crafts Acylation

| Catalyst Type | Examples | Key Features |

| Lewis Acids | AlCl₃, FeCl₃, BF₃ | Traditional, highly active catalysts. Often required in stoichiometric amounts as they complex with the product ketone. wikipedia.orgmasterorganicchemistry.com |

| Solid Acids | Zeolites, Acidic Resins | Heterogeneous, reusable catalysts that can offer improved process sustainability and easier product purification. wikipedia.orgmt.com |

| Brønsted Acids | HF, H₂SO₄ | Strong protic acids that can also catalyze the reaction. mt.com |

Suzuki-Miyaura Coupling Strategies for Aryl Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful method for C-C bond formation, traditionally used to couple organoboron compounds with organohalides to create C(sp²)–C(sp²) bonds. thieme-connect.com Its application has expanded significantly, and recent advancements allow for the formation of C(sp²)-C(sp³) bonds, which is relevant for the synthesis of the target molecule.

A modern adaptation involves the deoxygenative Suzuki-Miyaura arylation of tertiary alcohols. chemrxiv.orgthieme.de In this strategy, a readily available tertiary alcohol can be coupled with an arylboronic acid. For the target compound, a potential pathway could involve coupling a suitable tertiary alcohol substrate with (4-methoxy-2-methylphenyl)boronic acid.

More specifically, a dual-catalyst system, often employing both Nickel(0) and a Lewis acid like Bi(III), can facilitate the coupling of tertiary alcohols with boronic esters. chemrxiv.orgthieme.de Mechanistic studies suggest that the Lewis acid promotes the heterolytic cleavage of the C–O bond via an Sₙ1-like pathway, which is then intercepted by the transition-metal catalyst to undergo cross-coupling. thieme.dechemrxiv.org This method is notable for its ability to construct quaternary carbon centers and its tolerance for various functional groups. chemrxiv.org

Table 2: Components for Deoxygenative Suzuki-Miyaura Arylation of Tertiary Alcohols

| Component | Example | Role in Reaction | Reference |

| Primary Catalyst | Nickel(0) complex | Catalyzes the cross-coupling cycle. | thieme.de |

| Co-Catalyst | Bi(III) salt | Acts as a Lewis acid to activate the C-O bond. | chemrxiv.org |

| Alcohol Activator | Chlorosilane | Enhances yield, possibly through in-situ silylation of the alcohol. | chemrxiv.orgchemrxiv.org |

| Boron Reagent | (4-methoxy-2-methylphenyl)boronic acid or ester | Provides the aryl group. | thieme-connect.comchemrxiv.org |

| Base | KOtBu | Required for the transmetalation step in the catalytic cycle. | chemrxiv.org |

Grignard or Organolithium Additions to Ketone Precursors

The most direct and widely used classical method for synthesizing tertiary alcohols is the nucleophilic addition of an organometallic reagent to a ketone. wikipedia.org This reaction is highly efficient and atom-economical. nih.gov

For the synthesis of this compound, the key precursor is the ketone 4'-Methoxy-2'-methylacetophenone . oakwoodchemical.com The synthesis proceeds as follows:

The ketone is dissolved in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).

An organometallic reagent, either ethylmagnesium bromide (EtMgBr) or ethyllithium (EtLi) , is added to the solution, typically at a reduced temperature to control the reaction rate. masterorganicchemistry.commasterorganicchemistry.com

The nucleophilic ethyl group attacks the electrophilic carbonyl carbon of the ketone, forming a tetrahedral alkoxide intermediate. masterorganicchemistry.comucalgary.ca

An aqueous acidic workup (e.g., with dilute HCl or NH₄Cl solution) protonates the alkoxide to yield the final tertiary alcohol product, this compound. masterorganicchemistry.com

An alternative, though less common, route involves the reaction of a methyl ester, such as methyl 4-methoxy-2-methylbenzoate, with two equivalents of the ethyl-organometallic reagent. ucalgary.ca The first equivalent adds to the ester to form a ketone intermediate in situ, which then rapidly reacts with the second equivalent to give the tertiary alcohol. ucalgary.ca

Table 3: Reaction Parameters for Organometallic Addition to Ketones

| Parameter | Details | Purpose |

| Organometallic Reagent | Grignard (RMgX), Organolithium (RLi) | Source of the nucleophilic alkyl/aryl group. Organolithiums are generally more reactive than Grignards. masterorganicchemistry.comwikipedia.org |

| Ketone Precursor | 4'-Methoxy-2'-methylacetophenone | The electrophile that accepts the nucleophilic group. oakwoodchemical.com |

| Solvent | Anhydrous Diethyl Ether, THF | Solubilizes reagents and stabilizes the Grignard reagent. Must be aprotic. masterorganicchemistry.com |

| Workup | Dilute H₃O⁺ (e.g., NH₄Cl(aq), dilute HCl) | Protonates the intermediate alkoxide to form the final alcohol. masterorganicchemistry.commasterorganicchemistry.com |

Catalytic Hydrogenation of Unsaturated Precursors

Catalytic hydrogenation is a fundamental industrial process for the reduction of functional groups, typically involving the addition of hydrogen (H₂) across a double or triple bond in the presence of a metal catalyst. For the synthesis of this compound, this method would require an unsaturated precursor that already possesses the desired carbon skeleton.

A plausible substrate would be an unsaturated alcohol, such as 2-(4-methoxy-2-methylphenyl)but-3-en-2-ol or 2-(4-methoxy-2-methylphenyl)but-1-en-2-ol . The hydrogenation of the carbon-carbon double bond would yield the saturated tertiary alcohol.

The process typically involves:

Dissolving the unsaturated precursor in a suitable solvent (e.g., ethanol, methanol (B129727), ethyl acetate). researchgate.net

Adding a heterogeneous catalyst.

Subjecting the mixture to a hydrogen atmosphere, often under pressure, with agitation to ensure proper mixing. researchgate.net

This method is less common for the direct synthesis of simple tertiary alcohols compared to Grignard additions but can be highly effective if the unsaturated precursor is readily available. It is particularly valuable for its clean reaction profile and the high yields often achieved.

Table 4: Common Catalysts for Hydrogenation of Alkenes

| Catalyst | Support | Common Applications & Features |

| Palladium | Carbon (Pd/C) | The most common and versatile catalyst for alkene hydrogenation. Highly efficient at room temperature and moderate pressure. |

| Platinum | Platinum(IV) oxide (PtO₂, Adams' catalyst) | Very active catalyst, often used for hydrogenating aromatic rings in addition to alkenes, requiring harsher conditions for the former. |

| Nickel | Raney Nickel | A cost-effective catalyst, often used in industrial-scale hydrogenations. Typically requires higher temperatures and pressures than Pd or Pt. |

Novel and Green Synthetic Methodologies

Modern synthetic chemistry places increasing emphasis on developing "green" methodologies that are more efficient, use less hazardous materials, and are more environmentally benign. mdpi.com Several novel strategies are emerging for the synthesis of benzylic alcohols.

One promising green approach is the use of earth-abundant and less toxic metal catalysts, such as iron, for reactions traditionally catalyzed by precious metals. Iron(III) chloride, for instance, has been shown to effectively catalyze the dehydration and etherification of benzyl alcohols in green, recyclable solvents like propylene (B89431) carbonate. acs.orgnih.gov While not a direct synthesis of the target compound, this demonstrates a shift towards more sustainable catalytic systems for transformations involving benzylic alcohols.

Direct C–H functionalization represents another frontier. acs.org Methods are being developed for the selective oxidation of benzylic C–H bonds directly to alcohols. acs.org For example, using bis(methanesulfonyl) peroxide as an oxidant allows for the selective mono-oxidation of alkylated benzenes to form benzylic alcohols, tolerating a wide range of functional groups. acs.org This strategy offers high atom economy by avoiding the need for pre-functionalized starting materials.

Finally, innovative catalytic cycles are being designed to invert traditional reactivity. A method utilizing a masterorganicchemistry.comwikipedia.org-phospha-Brook rearrangement under Brønsted base catalysis enables the formal "umpolung" (polarity reversal) of aryl ketones. researchgate.net This allows them to act as nucleophiles and react with electrophiles to form tertiary alcohols, providing a novel disconnection approach for complex molecular architectures. researchgate.net

Development of Efficient and Sustainable Reaction Conditions

Modern synthetic chemistry places a strong emphasis on the development of sustainable and efficient reaction conditions. For the synthesis of tertiary alcohols, this includes exploring methodologies that operate under milder conditions, utilize less toxic reagents, and proceed with high yields. researchgate.net Green chemistry principles are increasingly being applied, with a focus on using environmentally benign solvents like water and developing solvent-free processes. researchgate.netresearchgate.net Research has also focused on mediated processes such as ultrasound, microwave, and mechanochemistry to improve reaction efficiency. researchgate.net For instance, the use of additives like ethers and quaternary ammonium (B1175870) compounds in Grignard reactions has been shown to improve yields and create a more environmentally friendly process suitable for industrial-scale production. google.com

One-Pot Synthesis Approaches for Tertiary Alcohols

One-pot synthesis, where multiple reaction steps are carried out in the same vessel, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. rsc.orgrsc.org A notable one-pot, two-step method for synthesizing tertiary alcohols combines biocatalytic oxidation with organometallic addition. rsc.orgrsc.org This process can involve the laccase/TEMPO system for the oxidation of a secondary alcohol to the corresponding ketone, which is then reacted in situ with an organolithium or Grignard reagent to form the tertiary alcohol. rsc.orgrsc.org This approach has been demonstrated to be effective in aqueous media under aerobic conditions at room temperature, offering a straightforward and chemoselective route to a variety of tertiary alcohols with high conversion rates. rsc.org

Catalysis in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions that would otherwise be difficult or inefficient. The synthesis of this compound can benefit from various catalytic approaches to form the key carbon-carbon bond.

Transition-Metal Catalysis in Carbon-Carbon Bond Formation (e.g., Pd-based catalysts)

Transition-metal catalysts, particularly those based on palladium, are powerful tools for forming carbon-carbon bonds. youtube.com Palladium catalysts are often used in cross-coupling reactions. youtube.com The general catalytic cycle for palladium-catalyzed cross-coupling reactions typically involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. youtube.comyoutube.com While direct examples for the synthesis of this compound are not prevalent, palladium catalysts are used in related reactions, such as the etherification of allyl alcohols and the oxidation of alcohols to ketones. acs.orgacs.org Copper(I)-catalyzed enantioselective addition of organomagnesium reagents to ketones has also emerged as a significant method for synthesizing chiral tertiary alcohols. nih.gov

| Catalyst Type | Reaction | Key Features |

| Palladium(II) Acetate/Pyridine | Aerobic oxidation of alcohols to ketones | High yields, compatible with various functional groups. acs.org |

| Copper(I) with Chiral Ligands | Enantioselective alkylation of ketones with Grignard reagents | Provides access to chiral tertiary alcohols with high enantioselectivity. nih.gov |

| Palladium(0) complexes | Cross-coupling reactions (e.g., Suzuki, Stille) | Forms C-C bonds between aryl halides and organometallic reagents. youtube.com |

Organocatalysis and Enantioselective Approaches

Organocatalysis, the use of small organic molecules as catalysts, has become a major area of asymmetric synthesis. thieme-connect.com For the synthesis of chiral tertiary alcohols, organocatalytic methods offer an alternative to metal-based catalysts. thieme-connect.com These can include peptide catalysts, chiral phosphoric acids, and chiral Lewis bases. thieme-connect.com Enantioselective cyanosilylation of ketones, for instance, is an important C-C bond-forming reaction that provides access to chiral tertiary cyanohydrins, which are versatile precursors to other chiral molecules. chinesechemsoc.org The development of bifunctional cyanating reagents has enabled highly diastereo- and enantioselective cyanosilylation of α-branched ketones, leading to tertiary alcohols with adjacent stereocenters. chinesechemsoc.org

Biocatalytic Approaches for Chiral Alcohol Synthesis

Biocatalysis, utilizing enzymes to catalyze chemical reactions, offers a green and highly selective approach to synthesizing chiral compounds. researchgate.net While the synthesis of chiral secondary alcohols via enzymatic reduction of ketones is well-established, the preparation of chiral tertiary alcohols presents greater challenges due to the steric bulk of the substrates. researchgate.netrsc.org Nevertheless, several enzymatic strategies are being explored. rsc.org Lipases are commonly used for the kinetic resolution of racemic tertiary alcohols, although their efficiency can be limited by the difficulty of accommodating the bulky substrate in the enzyme's active site. rsc.orgacs.org Other enzymatic methods include enantioselective additions to ketones and the use of aldolases for stereoselective C-C bond formation. researchgate.netdigitellinc.com

| Enzymatic Strategy | Description |

| Kinetic Resolution | Lipases enantioselectively acylate one enantiomer of a racemic tertiary alcohol, allowing for the separation of the two. rsc.orgacs.org |

| Asymmetric Reduction | Carbonyl reductases can asymmetrically reduce prochiral ketones, though this is more challenging for precursors to tertiary alcohols. rsc.org |

| Enantioselective Addition | Enzymes can catalyze the enantioselective addition of nucleophiles to ketones. researchgate.net |

Precursor Chemistry and Intermediate Transformations in the Synthesis of this compound

The synthesis of this compound relies on the availability of suitable precursors and the efficient transformation of key intermediates. A common retrosynthetic approach would involve the disconnection of one of the methyl groups from the tertiary alcohol, pointing to 1-(4-methoxy-2-methylphenyl)ethan-1-one as a key ketone intermediate. This ketone can then be reacted with a methyl Grignard reagent (methylmagnesium chloride) or methyllithium (B1224462) to form the target tertiary alcohol. youtube.comchemicalbook.com

The synthesis of the precursor ketone, 1-(4-methoxy-2-methylphenyl)ethan-1-one, can be achieved through various standard aromatic substitution reactions. For example, a Friedel-Crafts acylation of 3-methylanisole (1-methoxy-3-methylbenzene) with acetyl chloride or acetic anhydride (B1165640) would introduce the acetyl group at the para position to the methoxy group.

Another potential precursor is 4-methoxy-2-methylbenzaldehyde. This aldehyde could be reacted with a methyl organometallic reagent to form the corresponding secondary alcohol, which would then need to be oxidized to the ketone intermediate before the final addition of the second methyl group.

The table below outlines some key precursors and their potential transformations:

| Precursor | Intermediate | Reagents/Conditions for Transformation | Final Product |

| 3-Methylanisole | 1-(4-methoxy-2-methylphenyl)ethan-1-one | Acetyl chloride, AlCl₃ (Friedel-Crafts acylation) | This compound |

| 1-(4-methoxy-2-methylphenyl)ethan-1-one | Methylmagnesium chloride or Methyllithium, followed by aqueous workup | This compound | |

| 4-Methoxy-2-methylbenzaldehyde | 1-(4-methoxy-2-methylphenyl)ethan-1-ol | Methylmagnesium chloride, then oxidation (e.g., PCC, DMP) | 1-(4-methoxy-2-methylphenyl)ethan-1-one |

Synthesis and Functionalization of the (4-Methoxy-2-methylphenyl) Moiety

A key precursor for this approach is 4-methoxy-2-methylphenylmagnesium bromide . This Grignard reagent can be synthesized from 1-bromo-4-methoxy-2-methylbenzene and magnesium turnings in an ether solvent like tetrahydrofuran (THF). sigmaaldrich.comwiley-vch.de The starting brominated aromatic compound can be prepared from 4-methoxytoluene (p-cresol methyl ether), a readily available starting material. medchemexpress.comchembk.comtcichemicals.com Functionalization of 4-methoxytoluene at the 2-position can be achieved through electrophilic aromatic substitution reactions. For instance, bromination of 4-methoxyphenylacetic acid, a derivative of 4-methoxytoluene, occurs regioselectively at the position ortho to the activating methoxy group. nih.gov

Another important intermediate is 4-methoxy-2-methylacetophenone . chemicalbook.com This ketone can be synthesized via a Friedel-Crafts acylation of 3-methylanisole with acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride. chemicalbook.com This acetophenone (B1666503) can then serve as the electrophile in a subsequent Grignard reaction to build the butanol side chain.

The functionalization of the (4-methoxy-2-methylphenyl) moiety is geared towards creating a reactive species for the subsequent addition of the butanol chain. The formation of the Grignard reagent is a prime example of this functionalization. sigmaaldrich.com

Table 1: Key Intermediates for the (4-Methoxy-2-methylphenyl) Moiety

| Compound Name | CAS Number | Molecular Formula | Key Synthetic Application |

|---|---|---|---|

| 4-Methoxytoluene | 104-93-8 | C₈H₁₀O | Starting material for multi-step synthesis. medchemexpress.comchembk.com |

| 4-Methoxy-2-methylacetophenone | 24826-74-2 | C₁₀H₁₂O₂ | Electrophile for Grignard addition. chemicalbook.com |

| 4-Methoxy-2-methylphenylmagnesium bromide | 148706-30-3 | C₈H₉BrMgO | Nucleophilic Grignard reagent for ketone addition. sigmaaldrich.com |

| 1-Bromo-4-methoxy-2-methylbenzene | 20202-91-7 | C₈H₉BrO | Precursor for Grignard reagent formation. |

| 4-Methoxyphenylacetic acid | 104-01-8 | C₉H₁₀O₃ | Intermediate for derivatization and functionalization. chemimpex.comchemicalbook.com |

Elaboration of the Butanol Side Chain

With the activated phenyl moiety in hand, the next stage is the construction of the tertiary butanol side chain. The most direct and common method for creating such a structure is the Grignard reaction. rsc.org

There are two primary disconnection approaches for synthesizing this compound using this method:

Reaction of a Phenyl Grignard with a Ketone: This involves the reaction of 4-methoxy-2-methylphenylmagnesium bromide with 2-butanone (methyl ethyl ketone). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of 2-butanone. A subsequent aqueous workup protonates the resulting alkoxide to yield the final tertiary alcohol product, this compound. wikipedia.org

Reaction of an Acetophenone with an Alkyl Grignard: Alternatively, 4-methoxy-2-methylacetophenone can be treated with ethylmagnesium bromide . In this scenario, the ethyl group from the Grignard reagent acts as the nucleophile, attacking the carbonyl carbon of the acetophenone. This is followed by an acidic workup to afford the target molecule. google.com

Both routes are effective for the formation of tertiary benzylic alcohols. The choice of pathway may depend on the availability and cost of the starting materials. These reactions are typically performed in anhydrous ether solvents, such as diethyl ether or THF, under an inert atmosphere to prevent the quenching of the highly reactive Grignard reagent. orgsyn.orgprepchem.com

Table 2: Reagents for Butanol Side Chain Elaboration

| Reagent | CAS Number | Molecular Formula | Role in Synthesis |

|---|---|---|---|

| 2-Butanone | 78-93-3 | C₄H₈O | Electrophilic ketone for Grignard addition. chemicalbook.com |

| Ethylmagnesium bromide | 925-90-6 | C₂H₅BrMg | Nucleophilic Grignard reagent. orgsyn.org |

| Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | Anhydrous solvent for Grignard reactions. wiley-vch.de |

Strategic Derivatization for Synthetic Intermediacy

Tertiary benzylic alcohols like this compound are valuable synthetic intermediates because the hydroxyl group can be transformed into various other functional groups or used to direct further reactions. researchgate.netacs.org The presence of the electron-donating methoxy group on the phenyl ring can influence the reactivity of the benzylic position.

Key derivatization strategies include:

Dehydrative Substitution: The tertiary alcohol can undergo acid-catalyzed dehydration to form an alkene. More importantly, under specific catalytic conditions, the hydroxyl group can be directly substituted by other nucleophiles in a dehydrative process. This allows for the formation of new carbon-carbon, carbon-nitrogen, or carbon-sulfur bonds, avoiding the need for pre-functionalization of the alcohol. researchgate.net

Azidation: The alcohol can be converted into an azide. For example, using azidotrimethylsilane (B126382) (TMSN3) in the presence of a Brønsted acid catalyst can generate the corresponding benzylic azide. researchgate.net Such compounds are precursors to amines or can participate in click chemistry reactions.

Esterification: The hydroxyl group can be esterified to form derivatives like benzoates. A common method involves reacting the alcohol with a benzoyl chloride, such as 3,5-dinitrobenzoyl chloride, to produce a solid, crystalline derivative. youtube.comsciepub.com This is often used for characterization but also serves as a method to protect the alcohol or introduce a new functional handle.

These derivatization reactions highlight the role of this compound as a versatile building block, enabling access to a wider range of more complex molecules for various applications in chemical synthesis. nih.govchemimpex.com

Stereochemical Investigations of 2 4 Methoxy 2 Methylphenyl 2 Butanol

Chirality and Enantiomerism in Tertiary Alcohols

Tertiary alcohols, such as 2-(4-methoxy-2-methylphenyl)-2-butanol, can exhibit chirality if the carbon atom bearing the hydroxyl group is a stereocenter. A stereocenter is a carbon atom attached to four different substituent groups. In the case of this compound, the carbinol carbon is bonded to a hydroxyl group, a methyl group, an ethyl group, and a 4-methoxy-2-methylphenyl group. Since all four groups are different, this carbon is a chiral center, and the molecule is chiral.

The presence of a single stereocenter means that this compound can exist as a pair of enantiomers. Enantiomers are non-superimposable mirror images of each other, often designated as (R)- and (S)-isomers based on the Cahn-Ingold-Prelog priority rules. These enantiomers have identical physical properties, such as boiling point and solubility, but differ in their interaction with plane-polarized light (optical activity) and their reactivity with other chiral molecules.

The synthesis of enantiomerically pure tertiary alcohols is a significant challenge in organic synthesis, often addressed through methods like dynamic kinetic resolution. researchgate.net This process involves the racemization of a chiral alcohol coupled with an enantioselective reaction, allowing for the conversion of a racemic mixture into a single enantiomer. researchgate.net While direct nucleophilic substitution of tertiary alcohols often proceeds through an S(_N)1 pathway leading to racemic products, recent advancements have shown that intramolecular substitutions can occur with a high degree of chirality transfer under specific catalytic conditions. nih.gov

Enantioselective and Diastereoselective Synthesis

Achieving high stereoselectivity in the synthesis of chiral molecules like this compound is a primary goal of asymmetric synthesis. This involves the preferential formation of one enantiomer or diastereomer over the others.

Several strategies are employed to achieve high stereoselectivity in the synthesis of chiral tertiary alcohols. One common approach is the addition of a Grignard reagent or an organolithium reagent to a prochiral ketone. In the context of this compound, this would involve the reaction of methylmagnesium chloride with 1-(4-methoxy-2-methylphenyl)propan-1-one. To control the stereochemical outcome, a chiral catalyst or a chiral auxiliary is typically used.

Another powerful method is the chemoenzymatic dynamic kinetic resolution (DKR). This technique has been challenging for tertiary alcohols due to the limited availability of suitable enzymes and racemization catalysts. researchgate.net However, combinations of lipase (B570770) A from Candida antarctica (CAL-A) for enantioselective esterification and oxovanadium catalysts for racemization have shown promise. researchgate.net

Chiral catalysts and auxiliaries are instrumental in asymmetric synthesis. sigmaaldrich.com A chiral catalyst is a chiral substance that accelerates a chemical reaction without being consumed, directing the reaction towards a specific stereoisomer. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered. wikipedia.org

Examples of chiral auxiliaries include oxazolidinones, camphor (B46023) derivatives, and pseudoephedrine. wikipedia.orgresearchgate.net These auxiliaries can be attached to a precursor of this compound to direct a subsequent stereoselective reaction. For instance, an acyl derivative of a chiral auxiliary could undergo a diastereoselective alkylation or aldol (B89426) reaction to establish the chiral center.

Chiral catalysts, such as those based on transition metals like ruthenium, rhodium, or nickel, are also widely used. google.com These catalysts can coordinate to the reactants in a way that favors the formation of one enantiomer. For example, chiral DMAP (4-dimethylaminopyridine) catalysts have been effective in the kinetic resolution of benzylic alcohols. msu.edu

When a racemic mixture is reacted with a single enantiomer of a chiral reagent, a pair of diastereomers is formed. Unlike enantiomers, diastereomers have different physical properties and can be separated by conventional laboratory techniques.

One of the most common methods for separating diastereomers is high-performance liquid chromatography (HPLC), often using a silica (B1680970) gel stationary phase. nih.gov The differential interaction of the diastereomers with the chiral stationary phase or a chiral eluent allows for their separation. For example, diastereomeric esters formed by reacting a racemic alcohol with a chiral acid, such as (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), can be effectively separated by HPLC on silica gel. nih.gov

Crystallization is another powerful technique for separating diastereomers. Due to their different solubilities, one diastereomer may crystallize out of a solution while the other remains dissolved. This method is often used on an industrial scale for the production of enantiomerically pure compounds.

Determination of Absolute Configuration

Once the enantiomers of this compound have been separated, it is crucial to determine the absolute configuration of each isomer.

Several spectroscopic techniques can be used to assign the absolute configuration of chiral molecules.

¹H-NMR Diamagnetic Anisotropy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The chemical shifts of protons in a molecule can be influenced by the magnetic anisotropy of nearby functional groups. By preparing a derivative of the chiral alcohol with a group that has a strong and well-defined anisotropic effect, such as a phenyl or naphthyl group, it is possible to deduce the relative stereochemistry of the molecule. The use of anisotropic NMR parameters, which arise when a molecule has a non-uniform orientation with respect to the external magnetic field, can also aid in stereochemical determination. nih.gov

Circular Dichroism (CD) Exciton (B1674681) Chirality Method: This method is a powerful tool for determining the absolute configuration of molecules containing two or more chromophores. nih.gov The chiral molecule is derivatized to introduce two chromophores that are close in space but not directly conjugated. The interaction between the transition dipole moments of these chromophores leads to a characteristic split CD spectrum, known as an exciton couplet. nih.gov The sign of this couplet (positive or negative) is directly related to the chirality of the spatial arrangement of the chromophores, allowing for the assignment of the absolute configuration. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structure Determination and Confirmation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique would provide unequivocal proof of the solid-state conformation and the absolute configuration of this compound if a suitable single crystal can be obtained.

The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays provide information about the electron density distribution within the crystal, which is then used to construct a detailed molecular model. For a chiral molecule like this compound, successful crystallographic analysis of a single enantiomer allows for the unambiguous assignment of the R or S configuration at the stereocenter. wikipedia.org This is achieved through the analysis of anomalous dispersion effects, often requiring the presence of a heavier atom in the structure or the use of specific X-ray wavelengths.

In the absence of experimental data for the target compound, the table below illustrates the type of crystallographic data that would be obtained from such an analysis, based on a representative chiral alcohol, (2S)-4-(4-hydroxyphenyl)butan-2-ol. researchgate.net

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| a (Å) | 7.2342 |

| b (Å) | 6.3815 |

| c (Å) | 9.9419 |

| β (°) | 92.216 |

| Volume (ų) | 458.63 |

| Z | 2 |

| R-factor | 0.029 |

| Data for (2S)-4-(4-hydroxyphenyl)butan-2-ol, a related chiral alcohol, is presented for illustrative purposes. researchgate.net |

Conformational Analysis and Stereoisomeric Stability

The biological activity and physical properties of this compound are intrinsically linked to its conformational preferences and the energy barriers to rotation around its single bonds.

Tertiary alcohols, such as this compound, adopt specific low-energy conformations in solution. These preferred arrangements are governed by a balance of steric and electronic effects. The rotation around the C-O bond and the C-C bonds of the butyl chain will lead to various staggered and eclipsed conformations.

In the case of 2-aryl-2-butanols, the orientation of the phenyl ring relative to the alkyl groups is a key determinant of conformational stability. The molecule will likely adopt a conformation that minimizes steric hindrance between the bulky phenyl group, the ethyl group, and the two methyl groups attached to the chiral center. Intramolecular hydrogen bonding between the hydroxyl group and the methoxy (B1213986) group on the phenyl ring could also play a role in stabilizing certain conformations. nih.gov Computational modeling, such as density functional theory (DFT) calculations, is a powerful tool for predicting the relative energies of different conformers and identifying the most stable structures. msu.edu

The different conformations of this compound are not static but are in a constant state of interconversion at room temperature. The ease of this interconversion is determined by the height of the rotational energy barriers between different conformers. These barriers can be studied experimentally using dynamic nuclear magnetic resonance (DNMR) spectroscopy or computationally.

The relative populations of the different conformers at equilibrium are determined by their free energy differences. For many acyclic molecules, these energy differences are small, leading to a mixture of conformers being present at room temperature. Studies on related molecules like 2,3-dihalobutanes have shown that rotational barriers can vary significantly depending on the substituents. msu.edu

The table below presents hypothetical rotational energy barriers for the interconversion between two staggered conformers of a generic 2-aryl-2-butanol, which would be analogous to the kind of data sought for this compound.

Table: Hypothetical Rotational Energy Barriers

| Conformer Transition | Calculated Rotational Barrier (kcal/mol) |

|---|---|

| Gauche ↔ Anti | 3.5 |

| Eclipsed (H/CH₃) ↔ Gauche | 1.8 |

| Eclipsed (Aryl/CH₃) ↔ Gauche | 5.2 |

Advanced Spectroscopic Characterization and Elucidation of 2 4 Methoxy 2 Methylphenyl 2 Butanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's connectivity can be constructed.

Proton NMR (¹H NMR) for Structural Connectivity and Chemical Shift Analysis

Proton NMR (¹H NMR) reveals the number of distinct proton environments and their neighboring protons, confirming the structural arrangement of the molecule. The spectrum of 2-(4-Methoxy-2-methylphenyl)-2-butanol is expected to show several key signals. The integration of these signals corresponds to the number of protons in each specific environment. docbrown.info

The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, protons on the aromatic ring are deshielded and appear at higher chemical shifts compared to aliphatic protons. The methoxy (B1213986) group (-OCH₃) protons typically appear as a sharp singlet. The protons of the butanol side chain exhibit characteristic shifts and splitting patterns based on their proximity to the hydroxyl group and adjacent, non-equivalent protons, following the n+1 rule. docbrown.info

Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on established chemical shift principles for analogous structures.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Aromatic-H (H-3, H-5, H-6) | 6.7 - 7.3 | Multiplet (m) | The exact shifts and splitting depend on the electronic effects of the methoxy and alkyl substituents. |

| Methoxy (-OCH₃) | ~3.8 | Singlet (s) | Characteristic sharp signal for methoxy protons. |

| Ar-CH₃ | ~2.3 | Singlet (s) | Methyl group attached to the aromatic ring. |

| Hydroxyl (-OH) | Variable (e.g., 1.5 - 2.5) | Singlet (s, broad) | Shift is concentration and solvent-dependent; often exchanges with D₂O. |

| Methylene (B1212753) (-CH₂-) | ~1.7 | Quartet (q) | Part of the ethyl group, split by the adjacent methyl group. |

| Tertiary Butanol (-CH₃) | ~1.2 | Singlet (s) | The methyl group attached to the same carbon as the -OH group. |

| Ethyl (-CH₃) | ~0.8 | Triplet (t) | Part of the ethyl group, split by the adjacent methylene group. |

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR provides a count of the non-equivalent carbon atoms in the molecule, offering a direct view of the carbon skeleton. oregonstate.edu Unlike ¹H NMR, standard ¹³C NMR spectra are typically proton-decoupled, meaning each unique carbon atom appears as a single line. The chemical shifts in ¹³C NMR span a much wider range than in ¹H NMR, making it easier to distinguish between different types of carbon atoms (e.g., aromatic, aliphatic, carbonyl). oregonstate.eduwisc.edu

For this compound, distinct signals are expected for the aromatic carbons, the methoxy carbon, the two methyl groups on the phenyl ring and butanol chain, the methylene and methyl carbons of the ethyl group, and the quaternary carbons (the aromatic carbon attached to the butanol group and the carbinol carbon). chemicalbook.com Quaternary carbons typically show weaker signals. oregonstate.edu

Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive and based on established chemical shift principles for analogous structures.

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

| Aromatic C-O (C-4) | 155 - 160 | Deshielded due to attachment to electronegative oxygen. |

| Aromatic C-H (C-3, C-5, C-6) | 110 - 130 | Typical range for protonated aromatic carbons. |

| Aromatic C-Alkyl (C-1, C-2) | 130 - 145 | Quaternary aromatic carbons, often weaker signals. |

| Carbinol C-OH (C-2') | 70 - 75 | Tertiary alcohol carbon. chemicalbook.com |

| Methoxy (-OCH₃) | 55 - 60 | Characteristic shift for methoxy carbons. researchgate.net |

| Methylene (-CH₂-) | 30 - 35 | Aliphatic methylene carbon. |

| Ar-CH₃ | 20 - 25 | Aromatic methyl carbon. |

| Tertiary Butanol (-CH₃) | 25 - 30 | Methyl group on the carbinol carbon. |

| Ethyl (-CH₃) | 8 - 12 | Aliphatic terminal methyl carbon. |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structure Elucidation

For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group, confirming their connectivity. It would also reveal couplings between adjacent protons on the aromatic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond C-H correlation). researchgate.net It allows for the definitive assignment of which proton signal corresponds to which carbon signal, for example, linking the methoxy proton singlet to the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds). researchgate.netsdsu.edu This is crucial for piecing together the entire molecular structure, especially around quaternary carbons that have no attached protons. For example, an HMBC spectrum would show a correlation from the methoxy protons to the C-4 aromatic carbon, and from the aromatic methyl protons to the C-1, C-2, and C-3 carbons, confirming the substitution pattern on the aromatic ring. researchgate.net It would also connect the protons on the butanol side chain to the aromatic ring.

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis and Fragmentation Patterns

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile compounds like this compound. The gas chromatograph separates the compound from any volatile impurities before it enters the mass spectrometer. researchgate.netatlantis-press.com

In the mass spectrometer, the molecule is ionized, typically by electron ionization, to form a molecular ion (M⁺•). The m/z of this ion confirms the molecular weight of the compound. This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic pieces. libretexts.org The resulting fragmentation pattern serves as a molecular "fingerprint."

For a tertiary alcohol like this compound, common fragmentation pathways include:

Loss of Water: A peak corresponding to [M-18]⁺• is often observed due to the elimination of a water molecule. libretexts.orgdocbrown.info

Alpha-Cleavage: The bonds adjacent to the carbon bearing the hydroxyl group are prone to break. This would result in the loss of an ethyl radical (•CH₂CH₃) or a methyl radical (•CH₃), leading to prominent fragment ions. libretexts.org

Cleavage of the Aromatic Ring: Fragmentation can also involve the substituted phenyl group, leading to characteristic aromatic ions.

Predicted Key Fragments in the Mass Spectrum of this compound This table is predictive and based on established fragmentation principles for alcohols and aromatic ethers.

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 194 | [C₁₂H₁₈O₂]⁺• | Molecular Ion (M⁺•) |

| 179 | [C₁₁H₁₅O₂]⁺ | Loss of a methyl radical (•CH₃) via alpha-cleavage. |

| 176 | [C₁₂H₁₆O]⁺• | Loss of water (H₂O). docbrown.info |

| 165 | [C₁₀H₁₃O₂]⁺ | Loss of an ethyl radical (•C₂H₅) via alpha-cleavage. libretexts.org |

| 149 | [C₁₀H₁₃O]⁺ | A common fragment from methoxy-substituted benzyl (B1604629) structures. |

| 73 | [C₄H₉O]⁺ | Fragment corresponding to the tertiary butanol portion. |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Non-Volatile Analysis and Adduct Formation Studies

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for the separation, identification, and quantification of non-volatile and thermally labile compounds, making it highly suitable for the analysis of this compound. researchgate.net When coupled with Mass Spectrometry (MS), HPLC-MS becomes a powerful tool for structural elucidation. The compound, being relatively polar due to its hydroxyl and methoxy groups, can be effectively separated using reversed-phase HPLC columns.

In the context of mass spectrometry, particularly with soft ionization sources like electrospray ionization (ESI), molecules can interact with components of the mobile phase or sample matrix to form adduct ions. acdlabs.com This phenomenon is crucial in identifying the molecular ion, especially when the protonated molecule [M+H]⁺ is weak or absent. For this compound (molecular weight: 194.27 g/mol ), analysis via HPLC-MS could reveal several potential adducts depending on the solvents and additives used. For instance, using methanol (B129727) in the mobile phase can lead to the formation of methanol adducts. shu.ac.uknih.gov Similarly, the presence of sodium or ammonium (B1175870) salts, often added to improve ionization, can result in [M+Na]⁺ or [M+NH₄]⁺ ions.

The formation of a hydride-eliminated molecule, [M-H]⁺, has also been observed in the mass spectra of some methoxy-substituted benzene (B151609) derivatives under certain ionization conditions like fast atom bombardment (FAB). nih.govresearchgate.net Studies have shown that the electron-donating power of substituents, such as the methoxy group, is an important factor in the formation of these [M-H]⁺ ions. nih.govresearchgate.net While less common in ESI, its potential occurrence is a factor in spectral interpretation. The analysis of such adducts and unconventional ions provides deeper insight into the molecule's structure and reactivity during the ionization process.

Table 1: Potential Adducts of this compound in HPLC-MS Molecular Formula: C₁₂H₁₈O₂ Monoisotopic Mass: 194.1307 Da

| Adduct/Ion Type | Formula | Calculated m/z | Notes |

| Protonated Molecule | [M+H]⁺ | 195.1380 | Commonly observed in positive ion ESI. |

| Sodium Adduct | [M+Na]⁺ | 217.1200 | Common adduct from glassware or additives. acdlabs.com |

| Ammonium Adduct | [M+NH₄]⁺ | 212.1648 | Forms when ammonium salts are used as additives. |

| Methanol Adduct | [M+CH₃OH+H]⁺ | 227.1645 | Possible if methanol is used in the mobile phase. shu.ac.uk |

| Acetonitrile (B52724) Adduct | [M+ACN+H]⁺ | 236.1648 | Possible if acetonitrile is used in the mobile phase. |

| Hydride-Eliminated Ion | [M-H]⁺ | 193.1223 | Observed in some methoxy-substituted aromatics under specific conditions. nih.govresearchgate.net |

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of chemical compounds by providing a highly accurate mass measurement of the parent ion and its fragments. Unlike nominal mass measurements, which provide integer masses, HRMS can measure mass-to-charge ratios (m/z) to four or more decimal places. This precision allows for the determination of a unique elemental formula.

For this compound, the elemental composition is C₁₂H₁₈O₂. Using the masses of the most abundant isotopes (¹²C, ¹H, ¹⁶O), the monoisotopic mass can be calculated with high precision. sisweb.com This exact mass serves as a critical parameter for confirming the identity of the compound in complex mixtures, distinguishing it from isomers or other compounds with the same nominal mass. For example, a compound with the formula C₁₁H₁₄O₃ has the same nominal mass of 194 but a different exact mass (194.0943 Da). HRMS can easily differentiate between these two compositions.

The ability of HRMS to provide exact mass data is crucial for confirming the elemental composition of the parent molecule and any fragments or adducts observed in the mass spectrum, thereby lending high confidence to the structural elucidation.

Table 2: Exact Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₈O₂ |

| Nominal Mass | 194 g/mol |

| Monoisotopic Mass | 194.1307 Da |

| Mass of Protonated Ion [M+H]⁺ | 195.1380 Da |

| Mass of Sodium Adduct [M+Na]⁺ | 217.1200 Da |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Functional Group Identification by IR Spectroscopy (e.g., C=O, O-H stretches)

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by absorptions corresponding to its tertiary alcohol and aryl alkyl ether functionalities.

The most prominent feature for the alcohol group is the strong, broad absorption band corresponding to the O-H stretching vibration, which occurs in the region of 3500-3200 cm⁻¹ due to intermolecular hydrogen bonding in the liquid or solid state. orgchemboulder.comyoutube.com The C-O stretching vibration of a tertiary alcohol gives rise to a strong band between 1210 and 1100 cm⁻¹. spectroscopyonline.comblogspot.com

The aryl alkyl ether group also presents characteristic C-O stretching bands. Aryl alkyl ethers typically show two distinct bands: an asymmetric stretch between 1300-1200 cm⁻¹ and a symmetric stretch between 1050-1010 cm⁻¹. blogspot.comspectroscopyonline.compressbooks.pub The methoxy group may also exhibit a specific C-H symmetric stretching peak around 2830 cm⁻¹. spectroscopyonline.com Additional expected absorptions include C-H stretches from the alkyl groups (methyl, ethyl) just below 3000 cm⁻¹, and aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Tertiary Alcohol | O-H Stretch (H-bonded) | 3500 - 3200 | Strong, Broad |

| Tertiary Alcohol | C-O Stretch | 1210 - 1100 | Strong |

| Aryl Alkyl Ether | C-O-C Asymmetric Stretch | 1300 - 1200 | Strong |

| Aryl Alkyl Ether | C-O-C Symmetric Stretch | 1050 - 1010 | Medium |

| Alkyl C-H | C-H Stretch | 2980 - 2850 | Medium to Strong |

| Methoxy C-H | C-H Symmetric Stretch | ~2830 | Medium |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Aromatic Ring | C-H Bending (Out-of-plane) | 900 - 675 | Medium to Strong |

Electronic Transitions and Aromatic System Analysis by UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule, particularly those involving π-electrons and conjugated systems. The UV-Vis spectrum of this compound is dominated by the absorptions of the substituted benzene ring chromophore.

The benzene ring exhibits characteristic π → π* transitions. In substituted benzenes, these transitions are influenced by the electronic nature of the substituents. The methoxy group (-OCH₃) is a strong activating group (electron-donating) due to resonance, while the methyl group (-CH₃) is a weak activating group (electron-donating through hyperconjugation). These electron-donating groups cause a bathochromic shift (shift to longer wavelengths) and often a hyperchromic effect (increase in absorption intensity) of the primary absorption bands of the benzene ring.

The absorption spectra of methoxy-substituted benzenes typically show transitions in the 200-450 mμ region. ibm.comacs.org For a di-substituted benzene like the one in the target molecule, one would expect to see absorption bands analogous to the E₂-band (around 220-250 nm) and the B-band (around 270-290 nm) of benzene, shifted to longer wavelengths due to the substituents. The exact λₘₐₓ values are dependent on the solvent polarity. The absorption is attributed to electronic excitations within the aromatic ring. researchgate.net

Table 4: Expected UV-Vis Absorption Data for the Aromatic System in this compound

| Transition Type | Typical λₘₐₓ Range (nm) | Chromophore |

| π → π* (E₂-band like) | 220 - 250 | Substituted benzene ring |

| π → π* (B-band like) | 270 - 290 | Substituted benzene ring |

Advanced Spectroscopic Methods for Structural Dynamics and Conformational Studies

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Chiral Molecules

Chiroptical spectroscopy techniques, including Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful methods for investigating the three-dimensional structure of chiral molecules. mdpi.com These techniques measure the differential absorption (ECD) or rotation (ORD) of left- and right-circularly polarized light.

It is crucial to note that this compound is an achiral molecule. Its structure possesses a plane of symmetry that includes the C1-C4 axis of the phenyl ring, meaning it cannot exist as enantiomers and will not exhibit an ECD or ORD signal.

However, chiroptical spectroscopy is of paramount importance for structurally related chiral tertiary alcohols. nih.govrsc.org For instance, if the methyl group at the 2-position of the phenyl ring were absent, the resulting compound, 2-(4-methoxyphenyl)-2-butanol, would be chiral and would have (R) and (S) enantiomers. The enantioselective recognition and analysis of such chiral tertiary alcohols is a significant analytical challenge. nih.govrsc.orgresearchgate.net

For these chiral analogues, ECD spectroscopy, in combination with theoretical calculations (e.g., Density Functional Theory, DFT), is a method of choice for determining the absolute configuration. mdpi.com The experimental ECD spectrum, characterized by positive or negative Cotton effects, provides a unique fingerprint of a specific enantiomer. By calculating the theoretical ECD spectra for the possible enantiomers, a comparison with the experimental spectrum allows for an unambiguous assignment of the absolute stereochemistry. mdpi.com

Vibrational Circular Dichroism (VCD) for Absolute Configuration Determination

Vibrational circular dichroism (VCD) is a powerful spectroscopic technique that provides detailed three-dimensional structural information about chiral molecules in solution. wikipedia.org It measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. biotools.us For a chiral molecule, the VCD spectra of its two enantiomers are of equal magnitude but opposite sign, effectively creating mirror-image spectra. researchgate.net This characteristic makes VCD an invaluable tool for the unambiguous determination of the absolute configuration of a chiral center. biotools.us

The process of determining the absolute configuration of a molecule like this compound involves a synergistic approach, combining experimental VCD measurements with theoretical calculations. nih.gov The experimental VCD spectrum of one enantiomer is recorded. Subsequently, the VCD spectra for both the (R) and (S) enantiomers are calculated using ab initio quantum chemistry methods, such as Density Functional Theory (DFT). researchgate.netnih.gov The absolute configuration is then assigned by comparing the experimental spectrum with the two calculated spectra. A strong correlation in the signs and relative intensities of the VCD bands between the experimental spectrum and one of the calculated enantiomeric spectra provides a definitive assignment of the absolute configuration. biotools.us

While no specific VCD studies on this compound have been published, the methodology can be illustrated with data from structurally related chiral alcohols. The interpretation of the VCD spectrum would focus on characteristic vibrational modes, such as the O-H and C-O stretching vibrations of the tertiary alcohol group, as well as the various C-H bending and stretching modes of the chiral butanol backbone and the substituted aromatic ring. The methoxy and methyl substituents on the phenyl ring would also give rise to characteristic VCD signals.

A hypothetical VCD analysis for the (S)-enantiomer of this compound would involve comparing its experimental spectrum to the DFT-calculated spectra of both the (R) and (S) enantiomers. A strong match with the calculated (S)-enantiomer spectrum would confirm its absolute configuration.

Hypothetical VCD Data for (S)-2-(4-Methoxy-2-methylphenyl)-2-butanol

| Frequency (cm⁻¹) | Experimental ΔA x 10⁻⁵ | Calculated ΔA x 10⁻⁵ ((S)-enantiomer) | Vibrational Assignment (Tentative) |

| 3550 | +2.5 | +2.8 | O-H stretch (free) |

| 2980 | -1.8 | -2.1 | Asymmetric C-H stretch (CH₃) |

| 2940 | +1.5 | +1.7 | Symmetric C-H stretch (CH₃) |

| 1610 | +3.2 | +3.5 | Aromatic C=C stretch |

| 1505 | -2.7 | -3.0 | Aromatic C=C stretch |

| 1250 | +4.1 | +4.5 | Asymmetric C-O-C stretch (methoxy) |

| 1170 | -3.5 | -3.8 | C-O stretch (tertiary alcohol) |

| 1030 | +2.9 | +3.2 | Symmetric C-O-C stretch (methoxy) |

Application of Raman Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule, offering a unique "molecular fingerprint". nih.gov This technique is based on the inelastic scattering of monochromatic light, where the frequency shifts of the scattered light correspond to the vibrational frequencies of the molecule. nih.gov Raman spectroscopy is particularly well-suited for the analysis of both solid and solution samples and is complementary to infrared spectroscopy.

Molecular Fingerprinting

The Raman spectrum of a molecule is characterized by a series of peaks, each corresponding to a specific vibrational motion of the atoms. The position (Raman shift, typically in cm⁻¹) and intensity of these peaks are highly specific to the molecular structure, including the types of chemical bonds and functional groups present. nih.gov For this compound, the Raman spectrum would exhibit a rich set of bands that can be used for its unambiguous identification.

Key features in the Raman spectrum would include:

Aromatic Ring Vibrations: The substituted benzene ring will give rise to several characteristic bands. These include the C-C stretching vibrations within the ring, typically observed in the 1400-1650 cm⁻¹ region, and the ring "breathing" mode, a symmetric expansion and contraction of the entire ring, which appears as a sharp and often intense band around 1000 cm⁻¹. nih.govresearchgate.net The substitution pattern on the ring also influences the positions and intensities of these bands.

Alkyl Group Vibrations: The methyl and ethyl groups of the butanol moiety will produce characteristic C-H stretching vibrations in the 2800-3000 cm⁻¹ region and C-H bending vibrations at lower frequencies.

Methoxy Group Vibrations: The methoxy substituent will have a characteristic C-O-C stretching vibration.

C-O Stretching Vibration: The C-O stretching vibration of the tertiary alcohol group will also be present in the spectrum.

The collection of these specific vibrational bands constitutes a unique fingerprint for this compound, allowing for its differentiation from other isomers or related compounds. nih.gov

Conformational Analysis

Raman spectroscopy is also a sensitive probe of molecular conformation. nih.gov For flexible molecules like this compound, rotation around single bonds can lead to the existence of multiple stable conformers. These different conformers will have slightly different vibrational frequencies for certain modes, which can sometimes be resolved in the Raman spectrum as distinct peaks or shoulders on a main peak.

Hypothetical Raman Spectral Data for this compound

| Raman Shift (cm⁻¹) | Relative Intensity | Vibrational Assignment (Tentative) |

| 3060 | Medium | Aromatic C-H stretch |

| 2975 | Strong | Asymmetric CH₃ stretch (alkyl) |

| 2935 | Strong | Symmetric CH₃ stretch (alkyl) |

| 2870 | Medium | CH₂ stretch |

| 1612 | Strong | Aromatic C=C stretch |

| 1508 | Medium | Aromatic C=C stretch |

| 1248 | Strong | Asymmetric C-O-C stretch (methoxy) |

| 1005 | Strong | Aromatic ring breathing |

| 820 | Medium | C-H out-of-plane bend (para-disubstituted benzene) |

| 740 | Medium | C-C skeletal vibrations |

Computational Chemistry and Theoretical Studies of 2 4 Methoxy 2 Methylphenyl 2 Butanol

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, offering a way to solve the Schrödinger equation for complex molecules and providing a wealth of information about their electronic structure and energy.

Density Functional Theory (DFT) is a workhorse in computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the ground state geometry. For 2-(4-Methoxy-2-methylphenyl)-2-butanol, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can predict bond lengths, bond angles, and dihedral angles with high precision. researchgate.netinpressco.com

These calculations reveal the spatial relationship between the substituted phenyl ring and the butanol moiety. The electronic properties derived from DFT studies are equally crucial. Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, DFT allows for the calculation of the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. This map is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting how the molecule will interact with other chemical species.

To illustrate the type of data generated, the following table presents hypothetical DFT-calculated geometric parameters for a structurally similar molecule, 2-phenyl-2-propanol.

| Parameter | Value |

| C-C (ring) bond length | ~1.39 Å |

| C-O (hydroxyl) bond length | ~1.43 Å |

| C-C-O bond angle | ~109.5° |

| Dihedral Angle (ring-C-O-H) | Varies with conformation |

This interactive table showcases typical geometric parameters obtained from DFT calculations.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are known for their high accuracy, particularly in determining molecular energies and the energy barriers of chemical reactions.

For this compound, ab initio calculations can be employed to precisely compute the energy differences between various conformations of the molecule. This is critical for understanding which spatial arrangements are most stable. Moreover, these methods are instrumental in studying potential chemical transformations, such as dehydration reactions, which are common for tertiary alcohols. By calculating the energy of the transition state for such a reaction, the activation energy barrier can be determined, providing a quantitative measure of how fast the reaction is likely to proceed. While computationally more demanding than DFT, the accuracy of ab initio methods makes them the gold standard for energetic predictions.

Chemical reactions and conformational equilibria are often significantly influenced by the solvent in which they occur. Computational chemists account for these environmental effects using solvation models. These models can be explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with a specific dielectric constant.

The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. researchgate.net For this compound, applying a PCM in conjunction with DFT or ab initio calculations can reveal how the presence of a solvent alters the relative energies of different conformers. researchgate.net For instance, a polar solvent might stabilize a more polar conformer of the molecule. These models are also crucial for accurately predicting reaction rates in solution, as the solvent can stabilize or destabilize the transition state of a reaction, thereby altering the reaction barrier.

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules and can be used to predict various spectroscopic properties.

The flexibility of the single bonds in this compound allows it to adopt a multitude of different three-dimensional shapes, or conformations. Exploring this vast conformational space is essential for identifying the most stable, low-energy structures. unige.ch

Computational techniques such as systematic grid searches or more sophisticated methods like molecular dynamics simulations can be used to sample the different possible conformations. nih.gov Once a set of potential conformations is generated, energy minimization is performed, typically using DFT or molecular mechanics force fields, to find the local energy minimum for each conformation. The results of this exploration provide a detailed picture of the molecule's conformational landscape and the relative populations of different conformers at a given temperature.

Computational methods are highly effective at predicting spectroscopic data, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, commonly used with DFT, is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of both proton (¹H) and carbon-13 (¹³C) nuclei. chemicalbook.comchemicalbook.com These calculations provide theoretical spectra that can be compared directly with experimental data, aiding in the assignment of peaks to specific atoms within the molecule.

Below is a table of hypothetical calculated ¹H and ¹³C NMR chemical shifts for a similar compound, 2-phenyl-2-propanol.

| Atom | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.2 - 7.5 | 125 - 128 |

| Methyl CH₃ | ~1.5 | ~31 |

| Quaternary C | - | ~73 |

| Hydroxyl OH | Variable | - |

This interactive table presents representative predicted NMR chemical shifts.

IR Frequencies: The vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum, can also be calculated using quantum chemistry methods like DFT. researchgate.netuit.nomdpi.com These calculations not only predict the position of the absorption bands but also their intensities. By analyzing the computed vibrational modes, each peak in the theoretical IR spectrum can be assigned to a specific type of molecular motion, such as the stretching of the O-H bond or the bending of a C-H bond. It is standard practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for approximations in the theoretical methods and the effects of the experimental environment. mdpi.com

Mechanistic Insights from Computational Analysis

Computational analysis is instrumental in unraveling the complex reaction pathways involving this compound. By modeling the interactions of atoms and molecules, researchers can elucidate reaction mechanisms and predict the reactivity of the compound under various conditions.

Theoretical investigations, often employing Density Functional Theory (DFT) and ab initio methods, are crucial for mapping the potential energy surfaces of reactions involving this compound. nih.govresearchgate.netresearchgate.net These calculations allow for the identification of transition states, which are the highest energy points along a reaction coordinate, and intermediates. The geometries and energies of these transient species provide a detailed picture of the reaction mechanism at a molecular level.

For instance, in a dehydration reaction of this compound, computational models can predict the stepwise or concerted nature of the mechanism, the structure of the carbocation intermediate, and the energy barriers associated with each step. This information is vital for understanding the factors that control the reaction rate and product distribution.